molecular formula C22H30N4O2 B11370902 1-(4-Ethoxyphenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea

1-(4-Ethoxyphenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea

Cat. No.: B11370902
M. Wt: 382.5 g/mol
InChI Key: UJMSDSYWZUFUAT-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of an ethoxyphenyl group and a phenylpiperazinylpropyl group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea typically involves the following steps:

    Formation of the Intermediate: The synthesis begins with the reaction of 4-ethoxyaniline with an appropriate isocyanate to form the intermediate 1-(4-ethoxyphenyl)urea.

    Coupling Reaction: The intermediate is then reacted with 3-(4-phenylpiperazin-1-yl)propylamine under suitable conditions to yield the final product.

Reaction Conditions:

    Solvent: Common solvents used in these reactions include dichloromethane, ethanol, or acetonitrile.

    Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).

    Catalysts: Catalysts such as triethylamine or other bases may be used to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the molecule.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.

    Pharmacology: It is investigated for its interactions with various receptors and enzymes in the body, which may lead to the development of new drugs.

    Biochemistry: The compound is used in biochemical assays to study enzyme kinetics and receptor binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea involves its interaction with specific molecular targets in the body. These targets may include:

    Receptors: The compound may bind to receptors such as serotonin or dopamine receptors, modulating their activity.

    Enzymes: It may inhibit or activate certain enzymes, affecting biochemical pathways.

    Ion Channels: The compound may influence ion channels, altering cellular signaling and function.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea: This compound has a methoxy group instead of an ethoxy group, which may affect its pharmacological properties.

    1-(4-Ethoxyphenyl)-3-[3-(4-methylpiperazin-1-yl)propyl]urea: This compound has a methyl group on the piperazine ring, which may influence its binding affinity to receptors.

Uniqueness: The presence of the ethoxy group and the specific arrangement of functional groups in this compound contribute to its unique chemical and pharmacological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H30N4O2

Molecular Weight

382.5 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea

InChI

InChI=1S/C22H30N4O2/c1-2-28-21-11-9-19(10-12-21)24-22(27)23-13-6-14-25-15-17-26(18-16-25)20-7-4-3-5-8-20/h3-5,7-12H,2,6,13-18H2,1H3,(H2,23,24,27)

InChI Key

UJMSDSYWZUFUAT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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